4,4'-methanediylbis{N-[1-(4-methylphenyl)but-3-en-1-yl]aniline}
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Overview
Description
- It consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) substituted with an aniline group (an aromatic amine).
- The compound’s systematic name reflects its structure: the piperazine core connected to an aniline moiety through a methylene bridge.
- It is a solid powder with a molecular weight of approximately 191.28 g/mol .
4-(4-Methylpiperazin-1-yl)aniline: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods. One common approach is the reaction between 4-methylpiperazine and aniline under suitable conditions.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of 4-(4-methylpiperazin-1-yl)aniline, such as nitroso compounds, amines, or substituted anilines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology and Medicine: Investigated for potential pharmacological properties, including interactions with receptors or enzymes.
Industry: May find applications in dye synthesis, pharmaceuticals, or materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance:
- If used as a drug, it may interact with specific receptors or enzymes.
- As a chemical intermediate, it participates in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds: Other piperazine-based anilines or related structures.
Uniqueness: Highlight its distinct features, such as substituents or functional groups.
Remember that further research and detailed studies are necessary to fully explore the compound’s properties and applications.
Properties
Molecular Formula |
C35H38N2 |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)but-3-enyl]-4-[[4-[1-(4-methylphenyl)but-3-enylamino]phenyl]methyl]aniline |
InChI |
InChI=1S/C35H38N2/c1-5-7-34(30-17-9-26(3)10-18-30)36-32-21-13-28(14-22-32)25-29-15-23-33(24-16-29)37-35(8-6-2)31-19-11-27(4)12-20-31/h5-6,9-24,34-37H,1-2,7-8,25H2,3-4H3 |
InChI Key |
JRVCPQZDJWRIRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC=C)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(CC=C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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